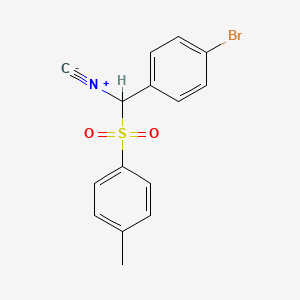

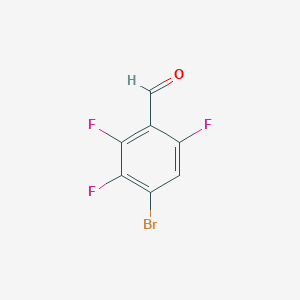

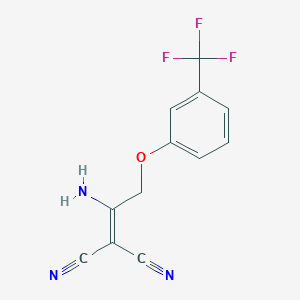

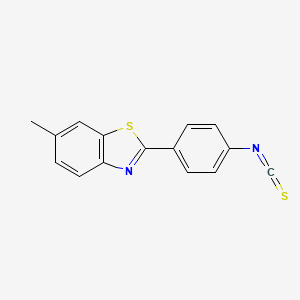

2-(1-氨基-2-(3-(三氟甲基)苯氧基)乙烯基)丙二腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions. For instance, the synthesis of 2-(4-Amino-2,5-dihydro-1H-imidazol-4-ylidene)malononitriles is achieved through a three-component reaction involving tetracyanoethylene, a carbonyl compound, and ammonium acetate. This process can be performed in two steps with intermediate isolation of 2-aminoethene-1,1,2-tricarbonitrile, or by using pre-prepared 2-aminoethene-1,1,2-tricarbonitrile and 1,3,5-trisubstituted 2,4-diazapentadienes . Similarly, the synthesis of aminomethylene-malononitriles is described, where condensation with aromatic aldehydes and dimethylformamide-dimethylacetal leads to various substituted enaminonitriles . These methods suggest potential pathways for synthesizing the compound of interest.

Molecular Structure Analysis

While the exact molecular structure of 2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile is not discussed, the structure of related compounds such as benzylidene-malononitriles and enaminonitriles are mentioned . These structures typically involve a conjugated system with a central carbon-nitrogen double bond, which is likely to be a feature in the compound of interest as well. The presence of a trifluoromethyl group and a phenoxy substituent in the compound of interest would influence its electronic properties and potentially its reactivity.

Chemical Reactions Analysis

The papers describe various chemical reactions involving related compounds. For example, the reactivity of aminomethylene-malononitriles with aldehydes and orthoesters is studied, leading to the formation of different substituted enaminonitriles and pyrimidine-carbonitriles . These reactions involve the cleavage of a C=C double bond and the formation of new carbon-nitrogen bonds. Such reactions could be relevant when considering the reactivity of the compound of interest, especially in the presence of functional groups that can participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile are not directly provided in the papers. However, the properties of similar compounds can be inferred. For instance, the presence of multiple nitrile groups would suggest a polar nature and potential for hydrogen bonding, which would affect solubility and boiling points . The trifluoromethyl group is known to be electron-withdrawing, which could impact the acidity of adjacent protons and the overall stability of the compound.

科学研究应用

阿尔茨海默病的诊断和监测

化合物2-(1-氨基-2-(3-(三氟甲基)苯氧基)乙烯基)丙二腈及其衍生物,特别是[18F]FDDNP,用于正电子发射断层扫描(PET)诊断和监测阿尔茨海默病。这些化合物结合到大脑中的神经原纤维缠结和β-淀粉样斑块,实现了对阿尔茨海默病进展的无创成像和跟踪(Shoghi-Jadid et al., 2002)。

朊蛋白病的识别

另一个应用涉及在Gerstmann-Sträussler-Scheinker病、散发性克雅氏病和变种克雅氏病等疾病中标记朊蛋白斑块。该化合物选择性和可重复地标记大脑组织中的朊蛋白斑块的能力使其成为研究和潜在的体内诊断这些疾病的有价值工具(Bresjanac et al., 2003)。

各种化合物的合成

2-(1-氨基-2-(3-(三氟甲基)苯氧基)乙烯基)丙二腈在各种化合物的合成中起着中间体的作用。其衍生物用于不同的化学反应,展示了它在有机化学中的多功能性。例如,通过从茚酮衍生的多官能基取代的茚并[2,1-b]噻吩化合物的合成(Fu & Wang, 2008)和通过环境友好条件制备2-氨基-4-(2-氧代-2H-香豆素-3-基)噻吩-3-碳腈(Srikrishna & Dubey, 2014)。

放射氟化和成像

该化合物还在制备PET成像探针的放射氟化过程中发挥关键作用。这些探针对于研究阿尔茨海默病以外的各种神经退行性疾病至关重要,提供高放射化学产率和纯度,以实现有效成像(Liu et al., 2006)。

安全和危害

The compound is classified as an irritant . In case of inhalation, skin contact, eye contact, or ingestion, appropriate safety measures should be taken, including moving the victim to fresh air, washing off with soap and plenty of water, rinsing with pure water, and seeking immediate medical attention .

属性

IUPAC Name |

2-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3O/c13-12(14,15)9-2-1-3-10(4-9)19-7-11(18)8(5-16)6-17/h1-4H,7,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOVVNQAVNQVMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=C(C#N)C#N)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372230 |

Source

|

| Record name | {1-Amino-2-[3-(trifluoromethyl)phenoxy]ethylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile | |

CAS RN |

343375-42-8 |

Source

|

| Record name | 2-[1-Amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343375-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {1-Amino-2-[3-(trifluoromethyl)phenoxy]ethylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)

![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)

![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)